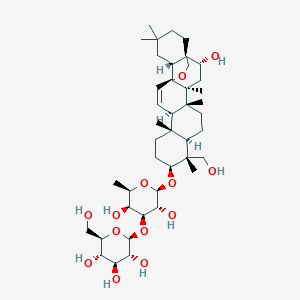

Saikosaponin D

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Saikosaponin D is a saponin compound extracted from the roots of the Bupleurum plant, specifically Bupleurum chinense and Bupleurum scorzonerifolium . It is a principal active component of the plant and boasts a variety of pharmacologic effects, including anti-inflammatory, antioxidant, immunomodulatory, metabolic, and anti-tumor properties . This compound has drawn significant attention in recent years due to its potential in anti-tumor research .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Saikosaponin D involves several steps, starting from oleanolic acid, a widely available pentacyclic triterpenoid . The synthesis features the preparation of aglycones of high oxidation state, regioselective glycosylation to construct the β-(1→3)-linked disaccharide fragment, and efficient gold (I)-catalyzed glycosylation to install the glycans onto the aglycones . The 3-ketone intermediate is reduced using methyl 4-nitrobenzoate (Me4NBH(OAc)3), followed by protection with silylidene ketal and subsequent Dess-Martin oxidation .

Industrial Production Methods: Industrial production of this compound typically involves extraction from the roots of Bupleurum species. The extraction process includes drying the roots, grinding them into a powder, and using solvents such as ethanol or methanol to extract the saponins . The extract is then purified using techniques like column chromatography to isolate this compound .

Analyse Des Réactions Chimiques

Anti-inflammatory activity

SSD exhibits anti-inflammatory effects by suppressing the activation of the NF-κB signaling pathway . In lipopolysaccharide (LPS)-exposed RAW264.7 cells, SSD treatment significantly reduces the levels of nitric oxide (NO) and prostaglandin E2 by inhibiting the production of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . SSD also reduces the LPS-induced pro-inflammatory cytokine levels, such as TNF-α and IL-6, in RAW264.7 cells . Additionally, SSD can reduce cerulein-induced apoptosis and inflammation in pancreatic AR42J cells by modulating the mitogen-activated protein kinase (MAPK) signaling pathway .

Impact on Drug Transporters

Saikosaponins, including SSD, can affect the activity of drug transporters . SSD inhibits P-glycoprotein (Pgp) activity in Pgp over-expressing HEK293 cells and increases the substrate uptake of organic cation transporter 2 (OCT2) in OCT2 over-expressing HEK293 cells . In GSH-stimulated HEK293 cells, SSD significantly increased colchicine accumulation . The effects of SSD were protein and gene dependent, decreasing MRP1 protein and mRNA levels . In MRP2-HEK293 cells, SSD increased cisplatin accumulation .

Anti-cancer Activity

SSD demonstrates anticancer activity through various mechanisms . It can induce autophagy in various types of cancer cells . SSD increases cytosolic calcium levels by directly inhibiting the sarcoplasmic/endoplasmic reticulum Ca2+ ATPase pump, leading to autophagy induction through the activation of the Ca2+/calmodulin-dependent kinase kinase–AMP-activated protein kinase–mammalian target of rapamycin pathway . SSD also disrupts calcium homeostasis, inducing endoplasmic reticulum stress and the unfolded protein responses pathway . It can also induce apoptosis and autophagy by activating endoplasmic reticulum (ER) stress . SSD slowed cell development and prevented MDA-MB-231 cells from entering the G2 phase . SSD has been shown to increase radiation-induced apoptosis in SMMC-7721 and MHCC97L liver cancer cells while concurrently inhibiting cell proliferation .

Influence on the Cell Cycle

SSD's effectiveness as a cytotoxic agent has been demonstrated in apoptosis-defective or apoptosis-resistant mouse embryonic fibroblast cells that either lacked caspases 3, 7, and 8 or had the Bax-Bak double deletion . SSD slowed cell development and prevented MDA-MB-231 cells from entering the G2 phase . Cell cycle components, including cyclin A1, cyclin A2, cyclin B1, and cyclin B2, have decreased the expression of both protein and mRNA levels, which may be connected to the process of cell cycle arrest . SSD increased the radiosensitivity of SMMC-7721 hepatocellular carcinoma cells by adjusting the G0/G1 and G2/M checkpoints of the cell cycle .

Degradation Products

Saikosaponin A (SS-A) can degrade into compounds such as SS-B1 and SS-G under acidic conditions . Further degradation products of SS-A include hydroxy-saikosaponin A . The structural transformation mechanism of hydroxy-saikosaponin A involves the addition of H2O to the O atom of the 13β-28 epoxy ring in SS-A, forming an alkyloxonium ion, where a dissociation is involved giving an allylic carbocation at C13 .

Other Activities

SSD has demonstrated the ability to improve cognitive function and reduce amyloid plaque deposition in a murine model of Alzheimer's disease .

Applications De Recherche Scientifique

Anti-Cancer Applications

Saikosaponin D exhibits potent anti-cancer effects across various cancer types through multiple mechanisms:

- Induction of Apoptosis : this compound has been shown to enhance apoptosis in cancer cells by increasing caspase-3 activity and modulating the expression of pro-apoptotic and anti-apoptotic proteins. For instance, in hepatocellular carcinoma cells, this compound treatment resulted in a significant increase in apoptotic cell populations and a decrease in cell proliferation markers such as CDK6 and cyclin B1 .

- Inhibition of Tumor Growth : Research indicates that this compound suppresses the proliferation of non-small cell lung cancer by disrupting the STAT3 signaling pathway . Additionally, it has demonstrated efficacy against triple-negative breast cancer by inhibiting β-catenin signaling .

- Case Study : In vitro studies have shown that this compound significantly reduces the viability of various cancer cell lines, including prostate carcinoma (DU145) and cervical carcinoma (HeLa), highlighting its broad-spectrum anti-cancer activity .

Anti-Inflammatory Effects

This compound is recognized for its anti-inflammatory properties, making it a candidate for treating inflammatory diseases:

- Mechanism of Action : It inhibits key inflammatory pathways by suppressing the activation of NF-κB, NF-AT, and AP-1 signaling pathways. This leads to reduced production of pro-inflammatory cytokines .

- Acute Lung Injury : In animal models of sepsis-induced acute lung injury, this compound treatment significantly alleviated inflammation and cell apoptosis, suggesting its potential as a therapeutic agent for acute respiratory distress syndrome .

Antiviral Activity

Recent studies have identified this compound as an effective antiviral agent:

- Inhibition of Enterovirus A71 : this compound has been shown to inhibit the replication of Enterovirus A71, which is responsible for hand-foot-and-mouth disease. It prevents viral RNA replication and subsequent protein synthesis, thereby protecting host cells from viral-induced apoptosis .

Immunomodulatory Effects

This compound also demonstrates significant immunomodulatory properties:

- Regulation of Immune Responses : It modulates T-helper cell responses and promotes M2 macrophage differentiation, which can alleviate autoimmune conditions such as Hashimoto's thyroiditis .

Renal Protection

Research indicates that this compound offers protective effects against diabetic nephropathy:

- Mechanism : It mitigates high glucose-induced oxidative stress in renal tubular epithelial cells by upregulating SIRT3 expression and reducing reactive oxygen species production . This suggests a potential role in managing diabetic complications.

Summary Table of Applications

Mécanisme D'action

Saikosaponin D exerts its effects through multiple molecular targets and pathways . It inhibits tumor cell proliferation by downregulating the expression of cyclin-dependent kinase 2 (CDK2) and cyclin D1, leading to G1 phase cell cycle arrest . It also promotes tumor cell apoptosis by modulating the p-STAT3/C/EBPβ signaling pathway and suppressing the expression of cyclooxygenase-2 (COX-2) . Additionally, this compound enhances autophagy and modulates immune responses by affecting various cytokines and signaling molecules .

Comparaison Avec Des Composés Similaires

Saikosaponin D is part of a family of saikosaponins, which includes Saikosaponin A, Saikosaponin B, Saikosaponin C, and Saikosaponin Y . These compounds share similar structural features but differ in their biological activities and therapeutic potentials .

Comparison:

Saikosaponin A: Exhibits strong anti-inflammatory effects but has less pronounced anti-tumor activity compared to this compound.

Saikosaponin B: Known for its immunomodulatory properties and potential in treating autoimmune diseases.

Saikosaponin C: Demonstrates antiviral and hepatoprotective effects.

Saikosaponin Y: Similar to this compound in structure but with distinct pharmacological activities.

Uniqueness: this compound stands out due to its potent anti-tumor properties and its ability to enhance the efficacy of other anti-tumor drugs . Its multi-faceted roles in modulating immune responses, promoting apoptosis, and inhibiting tumor cell proliferation make it a unique and promising compound in cancer therapy .

Propriétés

Numéro CAS |

20874-52-6 |

|---|---|

Formule moléculaire |

C42H68O13 |

Poids moléculaire |

781.0 g/mol |

Nom IUPAC |

(2R,3S,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-2-[[(1S,2R,4S,5R,8R,9R,10S,13S,14R,17S,18R)-2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C42H68O13/c1-21-28(46)33(55-34-31(49)30(48)29(47)22(18-43)53-34)32(50)35(52-21)54-27-10-11-37(4)23(38(27,5)19-44)8-12-39(6)24(37)9-13-42-25-16-36(2,3)14-15-41(25,20-51-42)26(45)17-40(39,42)7/h9,13,21-35,43-50H,8,10-12,14-20H2,1-7H3/t21-,22+,23-,24-,25-,26-,27+,28-,29+,30-,31+,32-,33+,34-,35+,37+,38+,39-,40+,41-,42+/m1/s1 |

Clé InChI |

KYWSCMDFVARMPN-HRCXMRRKSA-N |

SMILES isomérique |

C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H]([C@]2(C)CO)CC[C@@]4([C@@H]3C=C[C@@]56[C@]4(C[C@H]([C@@]7([C@H]5CC(CC7)(C)C)CO6)O)C)C)C)O)O[C@@H]8[C@H]([C@@H]([C@H]([C@@H](O8)CO)O)O)O)O |

SMILES canonique |

CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC56C4(CC(C7(C5CC(CC7)(C)C)CO6)O)C)C)C)O)OC8C(C(C(C(O8)CO)O)O)O)O |

Pictogrammes |

Irritant |

Synonymes |

saikosaponin saikosaponin A saikosaponin B saikosaponin B1 saikosaponin B2 saikosaponin B3 saikosaponin B4 saikosaponin C saikosaponin D saikosaponin K saikosaponin L saikosaponins |

Origine du produit |

United States |

Q1: What are the primary molecular targets of Saikosaponin D?

A1: this compound has been shown to interact with multiple molecular targets, impacting various cellular processes. These include:

- Akt/mTOR pathway: SSD inhibits the Akt/mTOR pathway, impacting cell proliferation, apoptosis, and autophagy. []

- STAT3 pathway: SSD inhibits STAT3 phosphorylation, contributing to its antiproliferative and pro-apoptotic effects in lung cancer cells. []

- HIF-1α/COX-2 pathway: SSD influences this pathway, potentially explaining its antitumor activity in hepatocellular carcinoma. [, ]

- Glucocorticoid receptor: SSD exhibits agonistic effects on the glucocorticoid receptor, suggesting a mechanism for its anti-inflammatory and antinephritic properties. [, ]

- Transient receptor potential ankyrin 1 (TRPA1): SSD acts as a TRPA1 antagonist, potentially contributing to its analgesic effects in neuropathic pain models. []

Q2: How does this compound affect cancer cell growth?

A2: Research indicates SSD inhibits cancer cell growth through multiple mechanisms, including:

- Inhibition of proliferation: SSD reduces cell viability and induces cell cycle arrest in various cancer cell lines, including pancreatic cancer, cervical cancer, and lung cancer. [, , , ]

- Induction of apoptosis: SSD promotes apoptosis, evidenced by increased apoptotic cell populations and caspase activation. [, , ]

- Suppression of invasion and metastasis: SSD reduces the migratory and invasive potential of cancer cells, suggesting a role in inhibiting metastasis. [, ]

- Inhibition of angiogenesis: SSD may disrupt angiogenesis, limiting tumor growth and spread. []

Q3: What is the role of this compound in inflammation?

A3: this compound exhibits anti-inflammatory effects, likely through:

- Suppression of inflammatory cytokines: SSD reduces the production of pro-inflammatory cytokines such as IL-2, IL-6, IL-1β, and TNF-α. [, ]

- Modulation of HMGB1/TLR4/NF-κB signaling: SSD inhibits this pathway, crucial for inflammatory responses, highlighting its therapeutic potential in lung injury. []

- Agonistic effects on the glucocorticoid receptor: This interaction may contribute to its anti-inflammatory properties. []

Q4: What are the potential therapeutic implications of this compound's interaction with the TGFβ1/BMP7/Gremlin1 pathway?

A4: SSD has been shown to regulate the TGFβ1/BMP7/Gremlin1 pathway, which plays a critical role in fibrosis. [] SSD's ability to modulate this pathway suggests its potential as a therapeutic agent for fibrotic diseases, including peritoneal fibrosis. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C42H68O13, and its molecular weight is 776.98 g/mol.

Q6: Are there any specific challenges regarding the stability or formulation of this compound?

A6: Yes, while SSD shows promise, its clinical application faces challenges related to poor bioavailability, stability, and solubility. []

Q7: Have any strategies been investigated to overcome the formulation challenges of this compound?

A7: Researchers are exploring various strategies to enhance SSD's therapeutic potential, including developing liposomal nanocarriers. [] These carriers improve SSD's stability, solubility, and bioavailability, allowing for more effective delivery and enhanced therapeutic efficacy. []

Q8: What is known about the pharmacokinetics of this compound?

A8: The pharmacokinetics of SSD remain an active area of research. While oral bioavailability is a limiting factor, studies suggest slow absorption and elimination patterns. []

Q9: Does this compound interact with drug-metabolizing enzymes?

A9: Yes, SSD has been shown to influence cytochrome P450 enzymes (CYPs), highlighting the potential for drug interactions. This emphasizes the need for careful consideration of potential drug interactions when co-administering SSD with other medications. []

Q10: What in vitro and in vivo models have been used to study this compound's effects?

A10: Researchers utilize various models to investigate SSD's therapeutic potential, including:

- In vitro: Numerous cancer cell lines (e.g., Panc-1, Hela, A549) and primary cells like hepatic stellate cells (HSCs) have been used. [, , , ]

- In vivo: Rodent models of various diseases are employed, including models for neuropathic pain, acute lung injury, peritoneal fibrosis, and DOX-induced cardiotoxicity. [, , , ]

Q11: What are the known toxicities associated with this compound?

A11: While generally considered safe, high doses of SSD may exhibit toxicity. Research highlights potential concerns regarding hepatotoxicity, neurotoxicity, hemolysis, and cardiotoxicity. []

Q12: What analytical techniques are commonly used to quantify this compound?

A12: Various analytical techniques are employed to measure SSD, including:

- High-performance liquid chromatography (HPLC): Frequently coupled with UV detection or mass spectrometry (MS) for enhanced sensitivity and selectivity. [, , , , , , , , , , ]

- Ultra-high-performance liquid chromatography (UHPLC): Offers improved resolution and speed compared to HPLC, often coupled with mass spectrometry. []

- Capillary electrophoresis (CE): Provides high separation efficiency, particularly for analyzing complex mixtures. [, ]

Q13: How is the quality of this compound assessed for research and potential pharmaceutical applications?

A13: Ensuring SSD quality is crucial for both research and pharmaceutical development. Researchers and manufacturers employ various measures, including:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.